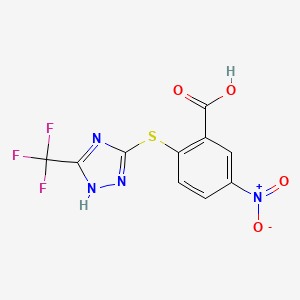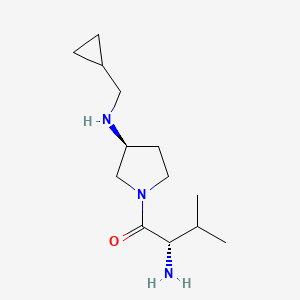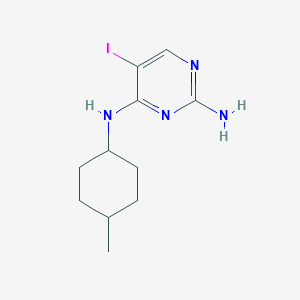
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H17IN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring and a trans-4-methylcyclohexyl group attached to the nitrogen at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine typically involves the iodination of a pyrimidine precursor followed by the introduction of the trans-4-methylcyclohexyl group. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.
Applications De Recherche Scientifique
5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The iodine atom and the trans-4-methylcyclohexyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-N4-(cyclohexyl)pyrimidine-2,4-diamine: Similar structure but lacks the methyl group on the cyclohexyl ring.
5-Bromo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: Bromine atom instead of iodine.
5-Iodo-N4-(trans-4-ethylcyclohexyl)pyrimidine-2,4-diamine: Ethyl group instead of methyl on the cyclohexyl ring.
Uniqueness
The presence of the iodine atom and the trans-4-methylcyclohexyl group makes 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine unique in terms of its chemical reactivity and biological activity. The iodine atom provides a site for further functionalization, while the trans-4-methylcyclohexyl group influences its steric and electronic properties, potentially enhancing its interaction with specific molecular targets.
Propriétés
Formule moléculaire |
C11H17IN4 |
|---|---|
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
5-iodo-4-N-(4-methylcyclohexyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H17IN4/c1-7-2-4-8(5-3-7)15-10-9(12)6-14-11(13)16-10/h6-8H,2-5H2,1H3,(H3,13,14,15,16) |
Clé InChI |
SEWKMCIYWOTEEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC2=NC(=NC=C2I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





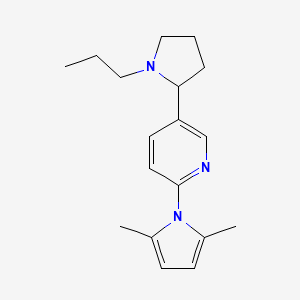
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
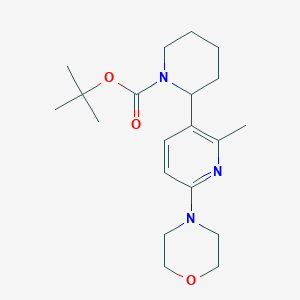
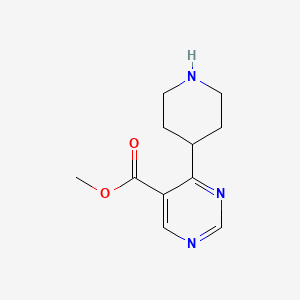
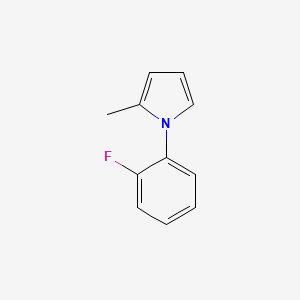
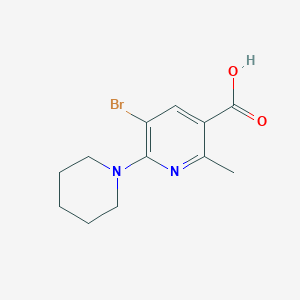

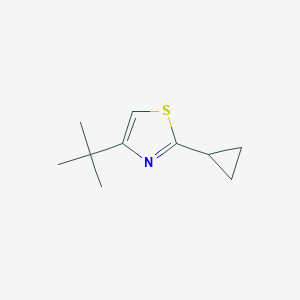
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
